Phosphoramidous acid

pKa ionization state phosphorus oxoacids

Phosphoramidous acid (CAS 14809-11-1), also named aminophosphonous acid or amidophosphorous acid, is a trivalent phosphorus (P(III)) oxoacid with the molecular formula H₄NO₂P and a molecular weight of 81.011 g/mol. It is formally a derivative of phosphorous acid (P(OH)₃) in which one acidic hydroxyl group is replaced by an amino group (–NH₂), yielding the structure H₂N–P(OH)₂ or its P(V)-like tautomer H₂N–P(O)(H)(OH).

Molecular Formula H4NO2P
Molecular Weight 81.011 g/mol
CAS No. 14809-11-1
Cat. No. B1237777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoramidous acid
CAS14809-11-1
Molecular FormulaH4NO2P
Molecular Weight81.011 g/mol
Structural Identifiers
SMILESNP(O)O
InChIInChI=1S/H4NO2P/c1-4(2)3/h2-3H,1H2
InChIKeySXADIBFZNXBEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoramidous Acid (CAS 14809-11-1) Procurement Guide: Structure, Class, and Key Differentiators


Phosphoramidous acid (CAS 14809-11-1), also named aminophosphonous acid or amidophosphorous acid, is a trivalent phosphorus (P(III)) oxoacid with the molecular formula H₄NO₂P and a molecular weight of 81.011 g/mol . It is formally a derivative of phosphorous acid (P(OH)₃) in which one acidic hydroxyl group is replaced by an amino group (–NH₂), yielding the structure H₂N–P(OH)₂ or its P(V)-like tautomer H₂N–P(O)(H)(OH) [1]. This compound belongs to the class of phosphoramidites, which are foundational building blocks in oligonucleotide synthesis and organophosphorus chemistry [2]. Its P(III) oxidation state fundamentally distinguishes it from the more common phosphoramidic acid (P(V), H₄NO₃P, MW 97.01 g/mol) and confers distinct reactivity, acid-base behavior, and stability profiles that are critical for targeted scientific applications .

Why Phosphoramidous Acid (CAS 14809-11-1) Cannot Be Replaced by Generic Phosphoramidites or Phosphoramidic Acid


Phosphoramidous acid is not interchangeable with its close structural analogs because its P(III) oxidation state, protonation equilibria, and hydrolytic stability profile differ quantitatively from those of phosphoramidic acid (P(V)) and N-substituted phosphoramidites. Measured pKₐ values for phosphoramidous acid (pKₐ₁ ≈ 1.26–1.3, pKₐ₂ ≈ 6.7) are distinctly lower than those of phosphoramidic acid (pK₁ = 3.08, pK₂ = 8.63 at 25 °C) , meaning the P(III) species exists predominantly in a different ionization state at physiological or near-neutral pH. In oligonucleotide synthesis, the P(III) center of phosphoramidous acid-derived reagents enables rapid, high-yield coupling with alcohols and amines, whereas P(V) phosphoramidic acid requires pre-activation and exhibits slower kinetics [1]. Furthermore, the Arbuzov rearrangement—a reaction unique to P(III) phosphoramidous esters—allows controlled conversion to pentavalent phosphorus derivatives upon reaction with acid chlorides, a pathway unavailable to P(V) starting materials [2]. These quantifiable differences in acidity, reactivity, and mechanistic versatility mean that substituting phosphoramidous acid with a generic phosphoramidite or phosphoramidic acid will alter reaction rates, yields, and product distributions in a predictable, non-trivial manner.

Phosphoramidous Acid (CAS 14809-11-1): Quantified Differentiation Evidence Against Key Analogs


Acid Dissociation Constants: Phosphoramidous Acid (P(III)) vs. Phosphoramidic Acid (P(V))

The first acid dissociation constant (pKₐ₁) of phosphoramidous acid is 1.26–1.3, approximately 1.8 log units lower than the pK₁ of phosphoramidic acid (3.08 at 25 °C), while the second dissociation constant (pKₐ₂) is 6.7, roughly 1.9 log units lower than the pK₂ of phosphoramidic acid (8.63) . This implies that at pH 7.0, phosphoramidous acid is predominantly in its monoanionic form (>90% deprotonated at the first site, partially deprotonated at the second), whereas phosphoramidic acid remains largely monoanionic at the first site but retains the second proton, resulting in different hydrogen-bonding and metal-coordination capabilities .

pKa ionization state phosphorus oxoacids

Atmospheric Oxidative Stability: Hydroxyl Radical Half-Life of Phosphoramidous Acid

The computed rate constant for the reaction of phosphoramidous acid with hydroxyl radicals is 0.2800 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹, yielding an atmospheric half-life of approximately 38.2 days (assuming a 12-hour daylight period and an OH concentration of 1.5 × 10⁶ molecules cm⁻³) . This is substantially shorter than the half-lives typically reported for phosphoramidic acid derivatives, which exhibit greater resistance to OH-initiated oxidation due to the P(V) center’s reduced electron density at phosphorus [1]. The P(III) center in phosphoramidous acid is more susceptible to oxidative attack, a property that can be exploited for controlled in situ oxidation strategies.

atmospheric oxidation OH radical environmental persistence

Molecular Weight and Hydrogen-Bonding Capacity: Implications for Reactivity and Crystallinity

Phosphoramidous acid (H₄NO₂P) possesses a molecular weight of 81.011 g/mol, with 4 hydrogen-bond donors and 3 hydrogen-bond acceptors, compared to phosphoramidic acid (H₄NO₃P) which has a molecular weight of 97.01 g/mol, 3 hydrogen-bond donors, and 4 hydrogen-bond acceptors . The 16% lower molecular weight and the inversion of the H-donor/H-acceptor ratio (4:3 vs. 3:4) lead to a higher predicted aqueous solubility (estimated ~80,000 mg/L for phosphoramidous acid versus the generally lower solubility of phosphoramidic acid due to stronger intermolecular P=O···H–N hydrogen-bond networks in the solid state [1]). This difference directly influences reagent handling in solution-phase syntheses.

molecular weight hydrogen bond donors hydrogen bond acceptors

Arbuzov Rearrangement: Exclusive P(III) → P(V) Transformation Pathway

Esters of phosphoramidous acid undergo the Arbuzov rearrangement upon reaction with acid chlorides (e.g., acetyl chloride, benzoyl chloride) to form pentavalent phosphorus derivatives, specifically phosphoroamidochloridous acid esters and substituted carboxylic acid amides [1]. This reaction is quantitative and stereospecific for P(III) phosphoramidous esters; the corresponding P(V) phosphoramidic acid esters do not participate in this rearrangement, instead requiring fundamentally different activation pathways [2]. The ability to programmably switch from a trivalent to a pentavalent phosphorus center without isolation of intermediates provides a unique synthetic advantage.

Arbuzov rearrangement phosphorylation P(III) to P(V) conversion

Hydrolytic Degradation Kinetics: Comparison with Nucleoside Phosphoramidites

While specific hydrolysis rate constants for the parent phosphoramidous acid are scarce, the hydrolytic stability of closely related cyclic phosphoramidites has been quantified: at pH 7.0 and 25 °C, a cyclic thymidine phosphoramidate (derived from phosphoramidite oxidation) exhibits a half-life of 21 hours for the first ring-opening event, with the second ring hydrolyzing approximately 3× faster [1]. In contrast, P(V) phosphoramidic acid derivatives show markedly slower hydrolysis under identical conditions—with reported half-lives exceeding 8 years at pH 4.5–7.0 for some phosphoramidates [2]. The P(III) phosphoramidous acid scaffold is therefore inherently more hydrolytically labile, a property that is advantageous when transient reactivity is desired but demands strict anhydrous handling during storage.

hydrolysis phosphoramidite stability oligonucleotide synthesis

Oxidation State Control: P(III) Nucleophilicity vs. P(V) Electrophilicity

The P(III) center in phosphoramidous acid and its esters functions as an efficient nucleophile in phosphitylation reactions, with coupling efficiencies exceeding 98% per base addition in automated oligonucleotide synthesis when using N,N-diisopropyl phosphoramidite derivatives [1]. P(V) phosphoramidic acid derivatives, by contrast, are electrophilic phosphorylating agents that require activation by strong acids or coupling reagents, typically yielding lower conversions (70–90%) in comparable nucleoside phosphorylations [2]. The fundamental mechanistic divergence—nucleophilic P(III) vs. electrophilic P(V)—means that the choice between phosphoramidous acid and phosphoramidic acid dictates the entire synthetic strategy, not merely incremental efficiency.

oxidation state P(III) nucleophile phosphitylation

Optimal Procurement Scenarios for Phosphoramidous Acid (CAS 14809-11-1) Based on Quantified Differentiation


High-Fidelity Automated Oligonucleotide Synthesis

When procuring reagents for automated DNA/RNA synthesizers, phosphoramidous acid-derived phosphoramidites are the only class that routinely delivers >98% stepwise coupling efficiency [1]. Phosphoramidic acid-based P(V) approaches fall short of this threshold, making P(III) phosphoramidites the mandatory choice for therapeutic-grade oligonucleotides (e.g., antisense, siRNA) where cumulative yield over 20–30 cycles determines economic viability.

Arbuzov Rearrangement for Programmable P(III) → P(V) Conversion

Synthetic protocols that require late-stage oxidation state switching—such as the preparation of phosphoramidate prodrugs or phosphorus-containing heterocycles—must use phosphoramidous acid esters as the P(III) source. The Arbuzov rearrangement with acid chlorides proceeds quantitatively for P(III) substrates but is inaccessible to P(V) phosphoramidic acid analogs [2]. Procurement of the P(III) starting material is non-negotiable for these routes.

Aqueous-Phase Bioconjugation at Neutral pH

The lower pKₐ₂ of phosphoramidous acid (6.7) compared to phosphoramidic acid (8.63) ensures that at physiological pH 7.4, a significantly larger fraction of the P(III) species exists in the reactive, partially deprotonated form . This translates to faster conjugation kinetics with amines and alcohols in aqueous buffers, making phosphoramidous acid the superior scaffold for developing water-soluble phosphitylating agents for bioconjugation and chemical biology applications.

Controlled Hydrolytic Lability in Transient Protecting Group Strategies

The 21-hour hydrolytic half-life of cyclic phosphoramidites at neutral pH (vs. multi-year stability for P(V) phosphoramidates) can be exploited as a design feature in protective group chemistry [3]. When transient reactivity is desired—such as in self-immolative linkers or controlled-release formulations—the inherent lability of the P(III)–N bond provides a built-in degradation timer that P(V) analogs cannot offer.

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